Piceatannol

Immunology Kinase Signaling Oncology

Select Piceatannol (CAS 10083-24-6) for research requiring selective Syk kinase inhibition (IC50 ~10 μM) and SIRT1 activation. Its ortho-dihydroxyl catechol moiety confers Nrf2-independent anti-inflammatory activity, stronger antilipolytic effects, and >7-fold weaker MAO inhibition versus resveratrol. This distinct profile ensures reproducible, Syk-dependent pathway dissection and metabolic research outcomes. Ideal for B-cell signaling, allergy, and postprandial glucose studies. Verify purity ≥98% by HPLC for critical assays.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 10083-24-6
Cat. No. B1677779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiceatannol
CAS10083-24-6
Synonyms3'-hydroxyresveratol
3,3',4',5-tetrahydroxystilbene
3,3',4,5'-tetrahydroxy stilbene
3,3',4,5'-tetrahydroxystilbene
3,5,3',4'-tetrahydroxy-stilbene
3,5,3',4'-tetrahydroxy-trans-stilbene
3,5,3',4'-tetrahydroxystilbene
astringinin
demethyl isorhapontigenin
piceatannol
piceatanol
RSVL-1
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O
InChIInChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+
InChIKeyCDRPUGZCRXZLFL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piceatannol (CAS 10083-24-6) Sourcing Guide: Technical Specifications and Research Applications


Piceatannol (3,3′,4,5′-trans-tetrahydroxystilbene; CAS 10083-24-6) is a naturally occurring hydroxylated stilbenoid and an analogue of resveratrol, characterized by an additional ortho-dihydroxyl group on its B-ring [1]. This structural distinction confers differentiated biochemical properties, including the ability to inhibit spleen tyrosine kinase (Syk) with an IC50 of approximately 10 μM [2] and to act as an activator of SIRT1 [3]. Piceatannol is a polyphenol found in grapes, red wine, and notably in passion fruit (Passiflora edulis) seeds, and it is endogenously formed via CYP1B1-mediated hydroxylation of resveratrol [1]. Analytical standards for research are commonly supplied with a purity of ≥98% as verified by HPLC . This compound is of interest in research fields including oncology, inflammation, and metabolic disorders, where its distinct molecular interactions relative to other stilbenoids inform specific experimental design and sourcing decisions.

Piceatannol 10083-24-6: Why Resveratrol and Pterostilbene Are Not Direct Substitutes in Research


Substituting piceatannol with the more widely known resveratrol or the more stable pterostilbene in experimental protocols can lead to significantly different and potentially confounding outcomes. This is due to key structural and functional differences. The presence of an ortho-dihydroxyl (catechol) moiety in piceatannol confers a distinct biochemical profile, including a ~10 μM IC50 for Syk kinase inhibition, a target not effectively engaged by resveratrol [1]. Direct comparative studies further demonstrate that piceatannol is ~7.2-fold less potent as a monoamine oxidase (MAO) inhibitor than resveratrol (IC50 133.7 μM vs 18.5 μM) [2], and exhibits a unique, stronger antilipolytic effect not seen with resveratrol [2]. In terms of bioavailability, resveratrol metabolites are exclusively conjugates, whereas piceatannol undergoes O-methylation in addition to conjugation, impacting its metabolic profile [3]. Therefore, experimental results obtained with resveratrol or other stilbenoids cannot be directly extrapolated to piceatannol, making the procurement of the specific compound essential for study reproducibility and accurate interpretation of Syk-dependent or metabolism-related phenomena.

Piceatannol (10083-24-6): Head-to-Head Comparative Performance Data Against Resveratrol and Pterostilbene


Syk Kinase Inhibition: Piceatannol's Differentiating Mechanism Not Shared by Resveratrol

Piceatannol selectively inhibits the non-receptor tyrosine kinase Syk with an IC50 of approximately 10 μM in isolated enzyme preparations [1]. This mechanism is a key point of differentiation from resveratrol, which does not potently inhibit Syk. While piceatannol also inhibits other kinases like Lyn, its selectivity for Syk in vitro has been documented, with a reported Ki of 15 μM for the purified catalytic fragment of Syk [2]. It is crucial to note, however, that the selectivity of this inhibition in more complex cellular systems has been questioned, as piceatannol concentrations that inhibit Syk also affect other signaling pathways [3].

Immunology Kinase Signaling Oncology

Piceatannol vs. Resveratrol: Comparative IC50 Values for α-Glucosidase Inhibition and Impact on Postprandial Glycemia

In a direct comparative study using mammalian α-glucosidase, piceatannol demonstrated more potent inhibition than resveratrol. The reported IC50 range for piceatannol was 14-84 μg/mL, which is 2.3- to 7.9-fold lower than the IC50 range of 111-120 μg/mL observed for resveratrol [1]. The reference antidiabetic drug acarbose had an IC50 range of 3-13 μg/mL in the same assay. This differential in vitro potency translated to in vivo efficacy, where piceatannol (14 mg/kg BW) significantly lowered postprandial blood glucose in high-fat-fed mice, an effect similar to that of a higher dose of resveratrol (30 mg/kg BW) [1].

Diabetes Metabolism Enzyme Inhibition

Piceatannol vs. Resveratrol: Direct Comparison of Monoamine Oxidase (MAO) Inhibition Potency

A direct comparison in human adipose tissue (hAT) revealed a significant difference in the ability of piceatannol and resveratrol to inhibit monoamine oxidase (MAO). Resveratrol inhibited MAO with an IC50 of 18.5 μM, while piceatannol was markedly less potent, with an IC50 of 133.7 μM [1]. This represents an approximate 7.2-fold difference in potency. Notably, neither compound inhibited semicarbazide-sensitive amine oxidase (SSAO) in this model. Both compounds showed similar docking scores for MAO, suggesting the difference in potency arises from factors beyond binding site affinity [1].

Neuroscience Enzyme Inhibition Metabolism

Piceatannol, Resveratrol, and Pterostilbene: Comparative Cytotoxicity and Nrf2-Dependent Anti-Inflammatory Effects

In a comparative study of three stilbenoids—resveratrol (RES), pterostilbene (PTR), and piceatannol (PIC)—cytotoxic potency in unstimulated mouse macrophages (RAW 264.7 cells) decreased in the order of PTR > PIC > RES [1]. In unstimulated primary peritoneal macrophages (PMs), this same order of potency (PTR > PIC > RES) was maintained, with all compounds requiring at least a 3-fold higher concentration to inhibit viability compared to the transformed cell line [1]. Regarding anti-inflammatory activity, all three stilbenes had similar IC50 values for nitric oxide (NO) inhibition (~10 μM) in wild-type PMs. However, in Nrf2-deficient PMs, the IC50 for NO inhibition by PIC did not change, while it increased for both RES and PTR, indicating that piceatannol's anti-inflammatory effect is Nrf2-independent, unlike that of resveratrol and pterostilbene [1].

Inflammation Oxidative Stress Toxicology

Piceatannol vs. Resveratrol: Differential Metabolic Fate and Pharmacokinetic Profile in Rats

A comparative pharmacokinetic study in rats following intragastric administration revealed key differences in the metabolism of piceatannol and resveratrol. While resveratrol metabolites consisted solely of conjugates, piceatannol underwent both conjugation and O-methylation, yielding a more complex metabolic profile [1]. Quantitatively, the area under the plasma concentration curve (AUC) for total piceatannol was less than that for total resveratrol at equivalent doses. However, when co-administered, the AUC for piceatannol (8.6 μmol·h/L) was 2.1-fold greater than that for resveratrol (4.1 μmol·h/L) [1]. This indicates that piceatannol exhibits greater metabolic stability than resveratrol in this co-administration model, which is a significant differentiating factor [1].

Pharmacokinetics Drug Metabolism Bioavailability

Human Skin Health: Piceatannol's Clinically Validated Efficacy in Improving Hydration and Wrinkle Severity

An 8-week, randomized, double-blind, placebo-controlled trial in healthy Japanese women (N=86) evaluated the effects of 10 mg daily piceatannol derived from passion fruit seeds. The piceatannol group exhibited a statistically significant increase in facial stratum corneum hydration compared to the placebo group [1]. Additionally, objective wrinkle grading showed a significant improvement in wrinkle severity in the piceatannol group versus placebo [1]. This study provides direct, quantitative human evidence for a specific dermatological benefit of piceatannol.

Dermatology Clinical Trial Anti-Aging

Piceatannol (10083-24-6): Key Application Areas Based on Comparative Evidence


Syk Kinase Signaling Studies in Immunology and Oncology

Piceatannol serves as a selective pharmacological inhibitor of Syk kinase (IC50 ~10 μM) [1], a key mediator in immunoreceptor signaling and certain B-cell malignancies. This mechanism differentiates it from its analog resveratrol and makes it a critical tool for dissecting Syk-dependent pathways in mast cells, basophils, macrophages, and B-cell lymphomas. It is particularly relevant for studying IgE-mediated allergic responses and B-cell receptor signaling.

Metabolic Research: Postprandial Glucose Control

Piceatannol is a more potent inhibitor of mammalian α-glucosidase than resveratrol (IC50 14-84 μg/mL vs 111-120 μg/mL) [2]. This translates to efficacy in lowering postprandial blood glucose in animal models at lower doses (14 mg/kg) than required for resveratrol (30 mg/kg) [2]. This makes piceatannol a preferred compound for research into carbohydrate metabolism and the development of strategies for managing postprandial hyperglycemia.

Nrf2-Independent Anti-Inflammatory Research

While piceatannol shares anti-inflammatory effects with resveratrol and pterostilbene (e.g., inhibiting NO release with an IC50 of ~10 μM), its mechanism is uniquely Nrf2-independent [3]. In contrast, the anti-inflammatory activity of resveratrol and pterostilbene is diminished in Nrf2-deficient models. This property positions piceatannol as an essential tool for researchers seeking to elucidate or target Nrf2-independent pathways of inflammation and oxidative stress.

Dermatological and Cosmeceutical Development

Piceatannol has demonstrated clinically validated efficacy in improving human skin health. An 8-week randomized controlled trial (10 mg/day) showed a statistically significant improvement in both stratum corneum hydration and wrinkle severity compared to placebo [4]. This human data supports its use as a functional ingredient in oral and topical formulations aimed at skin hydration and anti-aging, providing a strong, evidence-based rationale for procurement in the cosmetic and nutraceutical industries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piceatannol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.